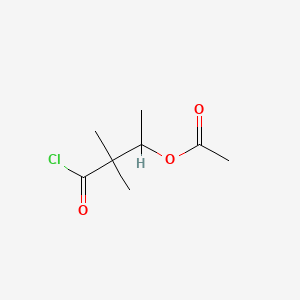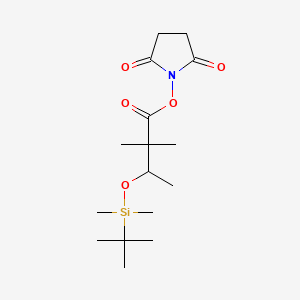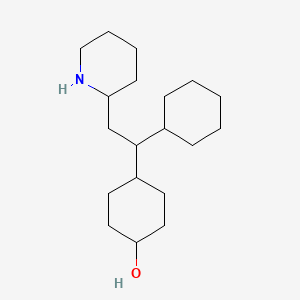
4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-Hydroxy Perhexiline, a mixture of diastereomers, is a compound of significant interest in chemical research due to its unique structural characteristics and biochemical interactions . It is primarily known for its role in pharmaceutical toxicology, particularly as a cardiac drug and beta-blocker .
Mechanism of Action
Target of Action
Trans-Hydroxy Perhexiline primarily targets the mitochondrial enzymes carnitine palmitoyltransferase 1 (CPT-1) and carnitine palmitoyltransferase 2 (CPT-2) . These enzymes play a critical role in fatty acid metabolism, which is essential for energy production in cells .
Mode of Action
Trans-Hydroxy Perhexiline acts by binding to CPT-1 and CPT-2, inhibiting their function . This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates . As a result, there is an increase in glucose and lactate utilization .
Biochemical Pathways
The shift in substrate utilization affects the biochemical pathways of energy production in cells. By inhibiting CPT-1 and CPT-2, Trans-Hydroxy Perhexiline reduces fatty acid β-oxidation (FAO), a key pathway in energy production . This shift towards glucose and lactate utilization influences cancer cell proliferation, metastasis, stemness, survival, and drug resistance .
Pharmacokinetics
Trans-Hydroxy Perhexiline displays nonlinear pharmacokinetics and is influenced by genetic polymorphism . It undergoes hepatic metabolism catalyzed by CYP2D6 to form mono-hydroxy metabolites, which can further be metabolized to di-hydroxy metabolites or glucuronide conjugates . The cis-OH-perhexiline/perhexiline concentration ratio may be useful for optimizing individual patient treatment .
Result of Action
The molecular and cellular effects of Trans-Hydroxy Perhexiline’s action are significant. It increases glucose metabolism at the expense of free-fatty-acid metabolism, enhancing oxygen efficiency during myocardial ischemia . It also potentiates platelet responsiveness to nitric oxide . In cancer cells, it has been shown to inhibit growth and induce cell cycle arrest and apoptosis .
Action Environment
The action, efficacy, and stability of Trans-Hydroxy Perhexiline can be influenced by environmental factors. For instance, due to its nonlinear pharmacokinetics and the influence of genetic polymorphism, the clinical use of perhexiline must be accompanied by regular therapeutic drug monitoring . This enables phenotyping of the patient along with careful titration of dose to maximize therapeutic benefits and minimize the risk of adverse events .
Chemical Reactions Analysis
Trans-Hydroxy Perhexiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to the specific functional groups present in the compound. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Trans-Hydroxy Perhexiline has a wide range of scientific research applications. In chemistry, it is used as a reference standard and impurity reference material . In biology and medicine, it is studied for its effects as a cardiac drug and beta-blocker, particularly in the treatment of angina . The compound’s unique structural characteristics make it valuable in various industrial applications as well .
Comparison with Similar Compounds
Trans-Hydroxy Perhexiline is unique compared to other similar compounds due to its specific binding to CPT-1 and CPT-2 and its resulting effects on myocardial substrate utilization . Similar compounds include other cardiac drugs and beta-blockers, but trans-Hydroxy Perhexiline’s unique structural characteristics and biochemical interactions set it apart .
Properties
IUPAC Name |
4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRYNPJLZCKSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198137 |
Source


|
| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917877-74-8 |
Source


|
| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
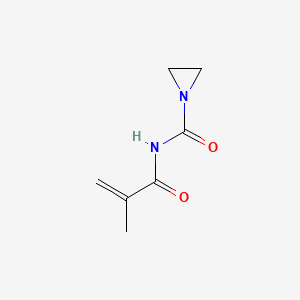
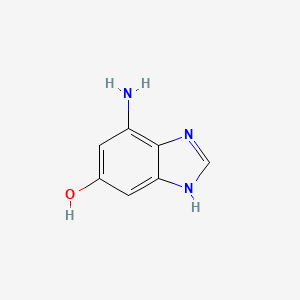

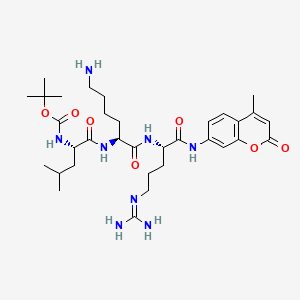
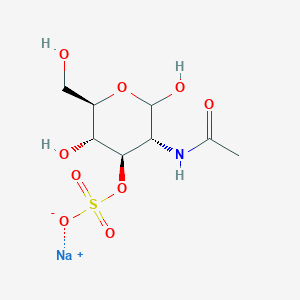
![(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B564181.png)
![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)
